molecular formula C24H18ClF3N2OS B2370007 2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 681274-01-1

2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2370007
CAS No.: 681274-01-1
M. Wt: 474.93
InChI Key: RSTPWDDSLGOVJS-UHFFFAOYSA-N
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Description

2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . The subsequent steps involve the introduction of the benzyl group, the sulfanyl group, and the acetamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: As a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: In the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, which can modulate biological pathways. The sulfanyl and acetamide groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other indole derivatives with various substitutions on the indole ring. For example:

    1-benzylindole: Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N2OS/c25-19-11-10-17(24(26,27)28)12-20(19)29-23(31)15-32-22-14-30(13-16-6-2-1-3-7-16)21-9-5-4-8-18(21)22/h1-12,14H,13,15H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTPWDDSLGOVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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